3-Cyclopentyloxy-4-methoxybenzyl alcohol
Overview
Description
3-Cyclopentyloxy-4-methoxybenzyl alcohol: is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is characterized by the presence of a cyclopentyloxy group and a methoxy group attached to a benzyl alcohol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyloxy-4-methoxybenzyl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl alcohol and cyclopentanol.
Reaction Conditions: The reaction involves the protection of the hydroxyl group of 4-methoxybenzyl alcohol, followed by the introduction of the cyclopentyloxy group. This can be achieved through etherification reactions using appropriate reagents and catalysts.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentyloxy-4-methoxybenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy and cyclopentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases.
Major Products:
Oxidation: Formation of 3-Cyclopentyloxy-4-methoxybenzaldehyde or 3-Cyclopentyloxy-4-methoxybenzoic acid.
Reduction: Formation of 3-Cyclopentyloxy-4-methoxybenzyl alkane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Cyclopentyloxy-4-methoxybenzyl alcohol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Cyclopentyloxy-4-methoxybenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Modulating enzyme activity and influencing biochemical pathways.
Receptor Interaction: Interacting with cellular receptors to trigger specific cellular responses.
Signal Transduction: Affecting signal transduction pathways and altering cellular functions.
Comparison with Similar Compounds
4-Methoxybenzyl alcohol: Lacks the cyclopentyloxy group, resulting in different chemical properties and reactivity.
3-Cyclopentyloxybenzyl alcohol: Lacks the methoxy group, leading to variations in its chemical behavior.
4-Methoxycyclopentanol: Contains the methoxy and cyclopentyl groups but lacks the benzyl alcohol moiety
Uniqueness: 3-Cyclopentyloxy-4-methoxybenzyl alcohol is unique due to the presence of both the cyclopentyloxy and methoxy groups attached to the benzyl alcohol structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(3-cyclopentyloxy-4-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11,14H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRHAGAOHOYLNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456636 | |
Record name | 3-CYCLOPENTYLOXY-4-METHOXYBENZYL ALCOHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133332-49-7 | |
Record name | 3-CYCLOPENTYLOXY-4-METHOXYBENZYL ALCOHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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